![molecular formula C27H23BrN2O4S B4989306 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 is a non-receptor tyrosine kinase that is involved in cell proliferation, migration, and survival. BMS-582949 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Wirkmechanismus
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide inhibits the activity of PTK5, which is involved in several cellular processes, including cell proliferation, migration, and survival. By inhibiting PTK5, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to inhibit the activity of several signaling pathways, including the PI3K/AKT and MAPK pathways, leading to the inhibition of cancer cell growth and survival. In inflammatory diseases, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide in lab experiments is its specificity for PTK5, which allows for the selective inhibition of PTK5 activity without affecting other cellular processes. However, one limitation of using 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide include the development of more potent and selective inhibitors of PTK5, the investigation of the potential therapeutic applications of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide in other diseases, and the optimization of the formulation of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide for in vivo administration. Additionally, the identification of biomarkers that can predict the response to 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide treatment in cancer and inflammatory diseases would be valuable for the development of personalized treatment strategies.
Synthesemethoden
The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide involves several steps. The first step is the preparation of 4-bromobenzonitrile, which is then reacted with 4-methoxybenzenesulfonyl chloride to form 4-methoxyphenylsulfonyl-4-bromobenzonitrile. The resulting compound is then reacted with benzylamine to form 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In inflammatory diseases, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(19-20-7-3-2-4-8-20)26-10-6-5-9-25(26)27(31)29-22-13-11-21(28)12-14-22/h2-18H,19H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJUVHNFAVMCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-bromophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
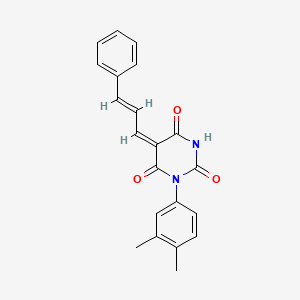
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
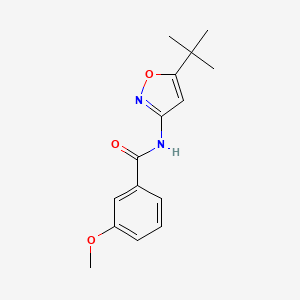
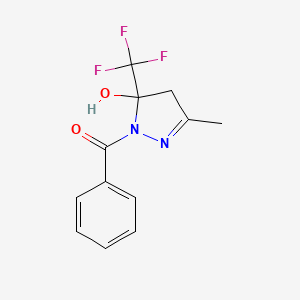
![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
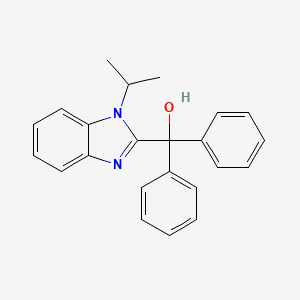
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)
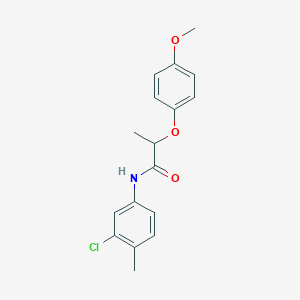
![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)